molecular formula C6H11Cl2N3 B2890339 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride CAS No. 2225146-94-9

2-(Azetidin-3-yl)-1H-imidazole dihydrochloride

Cat. No.: B2890339
CAS No.: 2225146-94-9
M. Wt: 196.08
InChI Key: CZBIEULJNDQCOX-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-1H-imidazole dihydrochloride is a heterocyclic compound that features both an azetidine and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride typically involves the formation of the azetidine ring followed by the introduction of the imidazole moiety. One common method for synthesizing azetidines is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene. This reaction is efficient but can be challenging due to the need for specific reaction conditions and the potential for side reactions.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach is advantageous due to its simplicity and efficiency, allowing for the preparation of functionalized azetidines under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-1H-imidazole dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine and imidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the azetidine or imidazole rings.

Scientific Research Applications

2-(Azetidin-3-yl)-1H-imidazole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and imidazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-1H-imidazole dihydrochloride is unique due to the presence of both azetidine and imidazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(azetidin-3-yl)-1H-imidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-2-9-6(8-1)5-3-7-4-5;;/h1-2,5,7H,3-4H2,(H,8,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBIEULJNDQCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225146-94-9
Record name 2-(azetidin-3-yl)-1H-imidazole dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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